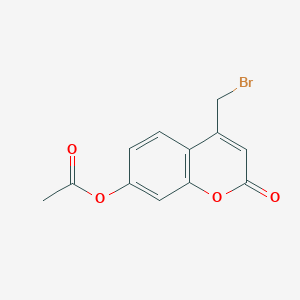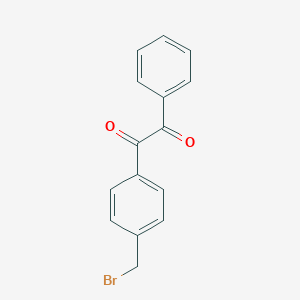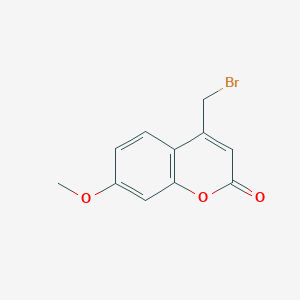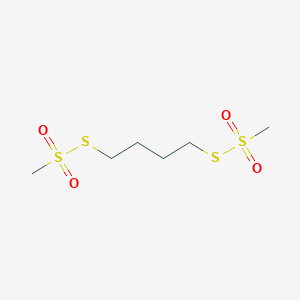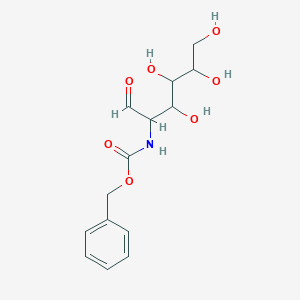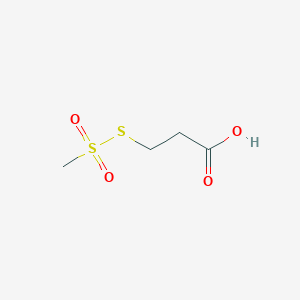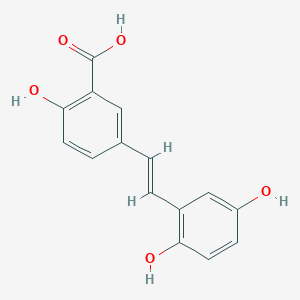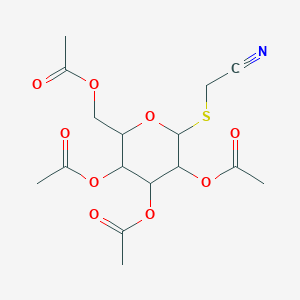
Cyanomethyl 2,3,4,6-tetra-O-acetyl-1-thio-beta-D-galactopyranoside
Descripción general
Descripción
Cyanomethyl 2,3,4,6-tetra-O-acetyl-1-thio-beta-D-galactopyranoside is a chemical compound with the molecular formula C16H21NO9S and a molecular weight of 403.41 . It is a white solid with a pink tinge .
Synthesis Analysis
The nitrile of the cyanomethyl group can be converted to a methyl imidate group by treatment with sodium methoxide or HCl . This compound can be used in glycoprotein synthesis .Molecular Structure Analysis
The IUPAC name of this compound is [(2,3,4,6-tetra-O-acetyl-beta-D-galactopyranosyl)thio]acetonitrile . The InChI code is 1S/C16H21NO9S/c1-8(18)22-7-12-13(23-9(2)19)14(24-10(3)20)15(25-11(4)21)16(26-12)27-6-5-17/h12-16H,6-7H2,1-4H3/t12-,13+,14+,15-,16+/m1/s1 .Chemical Reactions Analysis
The nitrile of the cyanomethyl group can be converted to a methyl imidate group by treatment with sodium methoxide or HCl . This reaction can be used to attach the sugar to a protein .Physical And Chemical Properties Analysis
This compound is a white solid with a pink tinge . It has a melting point of 95-97°C . It is slightly soluble in chloroform, dichloromethane, ether, and ethyl acetate .Aplicaciones Científicas De Investigación
Glycoprotein Synthesis
Specific Scientific Field
Biochemistry and Molecular Biology
Summary of the Application
This compound can be modified via treatment with sodium methoxide or HCl such that the nitrile of the cyanomethyl group is converted to a methyl imidate group. The modified compound can then be used to form glycoproteins .
Methods of Application
The compound is treated with sodium methoxide or HCl to convert the nitrile of the cyanomethyl group to a methyl imidate group .
Results or Outcomes
The modified compound can be used to form glycoproteins .
β-galactosidase Enzyme Assays
Specific Scientific Field
Summary of the Application
The compound acts as a substrate analog for β-galactosidase enzyme assays, aiding in the detection and quantification of this enzyme .
Methods of Application
The compound is used as a substrate in β-galactosidase enzyme assays .
Results or Outcomes
The use of this compound in assays aids in the detection and quantification of the β-galactosidase enzyme .
Drug Synthesis
Specific Scientific Field
Summary of the Application
The compound can be employed for the synthesis of various drugs targeting diseases related to galactosyltransferase enzymes .
Methods of Application
The compound is used as a starting material in the synthesis of drugs that target diseases related to galactosyltransferase enzymes .
Results or Outcomes
The use of this compound in drug synthesis can lead to the development of new treatments for diseases related to galactosyltransferase enzymes .
Safety Data Sheet Preparation
Specific Scientific Field
Summary of the Application
The compound is used in the preparation of safety data sheets, which provide information about the hazards of a chemical and the necessary safety precautions .
Methods of Application
The compound’s properties, hazards, and safety precautions are documented in a safety data sheet .
Results or Outcomes
The safety data sheet provides essential information for the safe handling, use, and disposal of the compound .
Glycosides Research
Specific Scientific Field
Summary of the Application
The compound can be modified via treatment with sodium methoxide or HCl such that the nitrile of the cyanomethyl group is converted to a methyl imidate group. The modified compound can then be used to form glycosides .
Results or Outcomes
Safety And Hazards
Direcciones Futuras
As a versatile compound used in biomedicine, Cyanomethyl 2,3,4,6-tetra-O-acetyl-1-thio-beta-D-galactopyranoside has potential applications in the field of glycoprotein synthesis . Its role as a substrate analog for β-galactosidase enzyme assays could be further explored to aid in the detection and quantification of this enzyme .
Propiedades
IUPAC Name |
[(2R,3S,4S,5R,6S)-3,4,5-triacetyloxy-6-(cyanomethylsulfanyl)oxan-2-yl]methyl acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21NO9S/c1-8(18)22-7-12-13(23-9(2)19)14(24-10(3)20)15(25-11(4)21)16(26-12)27-6-5-17/h12-16H,6-7H2,1-4H3/t12-,13+,14+,15-,16+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZNQCXCWNORCJGV-CWVYHPPDSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OCC1C(C(C(C(O1)SCC#N)OC(=O)C)OC(=O)C)OC(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)OC[C@@H]1[C@@H]([C@@H]([C@H]([C@@H](O1)SCC#N)OC(=O)C)OC(=O)C)OC(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21NO9S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
403.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Cyanomethyl 2,3,4,6-tetra-O-acetyl-1-thio-beta-D-galactopyranoside | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





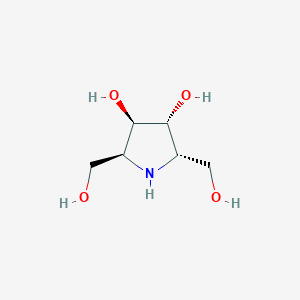
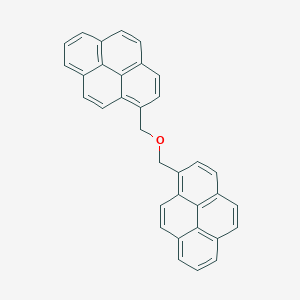
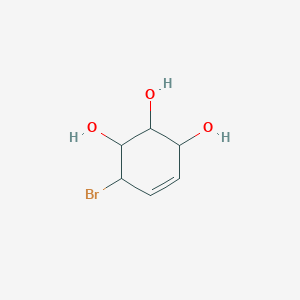
![[(3As,4R,6R,7R,7aS)-7-acetyloxy-4-bromo-2-oxo-4,6,7,7a-tetrahydro-3aH-[1,3]dioxolo[4,5-c]pyran-6-yl]methyl acetate](/img/structure/B43488.png)
